molecular formula C25H20N2O4 B13630970 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid

Cat. No.: B13630970
M. Wt: 412.4 g/mol
InChI Key: PVONFJZXFRKCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 1H-indol-3-yl moiety. Its molecular formula is C₂₆H₂₂N₂O₄, with a molecular weight of 426.47 g/mol (calculated from ). The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, while the indole moiety contributes to biological interactions, such as enzyme inhibition or receptor binding . The (R)-configuration at the α-carbon distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or synthetic properties.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1H-indol-3-yl)acetic acid

InChI

InChI=1S/C25H20N2O4/c28-24(29)23(20-13-26-22-12-6-5-11-19(20)22)27-25(30)31-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-13,21,23,26H,14H2,(H,27,30)(H,28,29)

InChI Key

PVONFJZXFRKCPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-yl)-acetic acid primarily involves synthetic strategies adapted for Fmoc-protected amino acids, with a focus on stereochemical integrity and purity suitable for peptide assembly. The following sections detail the synthesis protocols, reagents, and conditions derived from diverse authoritative sources.

Solid-Phase Peptide Synthesis (SPPS) Approach

The compound is typically synthesized as part of peptide fragments using automated or manual Fmoc-based SPPS protocols. The general procedure involves:

  • Resin Swelling: The resin (e.g., 2-chlorotrityl chloride or polystyrene-based resins) is swollen in dichloromethane (CH2Cl2) or a mixture of CH2Cl2 and dimethylformamide (DMF) to facilitate reagent access.

  • Coupling Cycle: The Fmoc-protected amino acid is coupled to the resin using coupling reagents such as PyBOP, HATU, or DIC in the presence of bases like N,N-diisopropylethylamine (DIPEA). The amino acid is typically used in 3.5 equivalents relative to the resin loading.

  • Deprotection: The Fmoc group is removed by treatment with 20% piperidine in DMF, usually in two steps (5 minutes and 15 minutes) to ensure complete removal.

  • Washing: Multiple washes with DMF and CH2Cl2 are performed between each step to remove excess reagents and by-products.

  • Repetition: Steps of coupling, deprotection, and washing are repeated to elongate the peptide chain or to prepare the fully protected amino acid derivative.

  • Cleavage: After synthesis, peptides or amino acid derivatives are cleaved from the resin using trifluoroacetic acid (TFA) cocktails, often containing scavengers such as water, triisopropylsilane, and ethanedithiol to prevent side reactions.

Table 1: Typical SPPS Cycle for Fmoc-(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-yl)-acetic acid
Step Reagent/Condition Time Purpose
1 CH2Cl2 (manual wash and swell) 3 min Resin swelling
2 DMF (wash and swell) 2 × 30 min Resin swelling and washing
3 20% Piperidine in DMF 5 min + 15 min Fmoc deprotection
4 DMF (wash) 5 × 1 min Remove deprotection residues
5 Fmoc amino acid + HOAt + PyBOP + DIPEA or DIC 40 min Coupling reaction
6 DMF (wash) 5 × 1 min Remove excess reagents
7 Repeat Steps 3-6 for each amino acid - Chain elongation
8 CH2Cl2 (final wash) 3 × 1 min Clean resin before cleavage

This protocol was reported in multiple studies employing Syro-peptide synthesizers with 24 to 96 reaction vessels, allowing parallel synthesis with high reproducibility and efficiency.

Solution-Phase Synthesis and Protection Strategy

While SPPS is the dominant method, solution-phase synthesis of the Fmoc-protected amino acid can be performed by:

  • Starting from (R)-tryptophan or its derivatives.

  • Protecting the amino group with the Fmoc moiety using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine in aqueous-organic solvents).

  • Purification by crystallization or chromatography to isolate the pure Fmoc-protected amino acid.

This method ensures the stereochemistry at the α-carbon is preserved and provides a high-purity product suitable for peptide synthesis. However, details specific to (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-yl)-acetic acid are less frequently reported in isolation, as it is commonly prepared as part of peptide fragments.

Cyclization and Macrocycle Formation (Advanced Applications)

In some advanced synthetic applications, the Fmoc-protected indolyl-acetic acid derivative is used to prepare cyclic peptides or peptidomimetics. After linear peptide assembly:

  • The N-terminal amide group can be modified with chloroacetyl or acetyl groups to facilitate cyclization.

  • Cyclization is performed in solution by dissolving the peptide in dimethyl sulfoxide (DMSO) with 0.1% TFA, adjusting pH > 8 with triethylamine, and incubating at room temperature for 1 hour.

  • The reaction is quenched by acidification with TFA, and the cyclic peptide is purified accordingly.

Analytical and Research Data Summary

The compound's synthesis is supported by extensive analytical characterization to ensure purity and stereochemical integrity:

  • NMR Spectroscopy: Confirms the presence of the Fmoc group and indole moiety, as well as the stereochemistry.

  • Mass Spectrometry: Used to verify molecular weight and detect impurities.

  • HPLC: Employed to monitor purity during synthesis and after cleavage from resin.

  • Resin Loading and Swelling Data: Critical for optimizing coupling efficiency during SPPS.

Summary Table of Key Reagents and Conditions

Parameter Details Notes
Resin 2-Chlorotrityl chloride or polystyrene resin Loading ~1.4 mmol/g
Swelling Solvents CH2Cl2, DMF Sequential swelling improves coupling
Fmoc Removal 20% Piperidine in DMF Two-step deprotection (5 + 15 min)
Coupling Reagents PyBOP, HATU, HCTU, DIC + HOAt 3.5 eq amino acid, 7 eq DIPEA base
Cleavage Cocktail 92.5% TFA, 2.5% water, 2.5% triisopropylsilane, 2.5% ethanedithiol Protects side chains and prevents side reactions
Cyclization Conditions DMSO/0.1% TFA, pH > 8, 25°C, 1 hour For macrocycle formation

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

    Substitution Reactions: The compound can participate in substitution reactions where the indole ring or the acetic acid moiety is modified.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Various electrophiles can be used to modify the indole ring under acidic or basic conditions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Indole Derivatives: Substitution reactions yield various indole derivatives depending on the electrophile used.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides where the Fmoc group protects the amino group during chain elongation.

    Biological Studies: The compound is used in studies involving indole derivatives, which are known for their biological activities.

    Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industrial Applications: The compound is used in the production of various chemicals and materials in the industry.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Role Source
(R)-2-((Fmoc-amino)-3-hydroxyphenyl)acetic acid C₂₃H₁₉NO₅ 389.40 3-hydroxyphenyl Peptide synthesis intermediate
(S)-2-(Fmoc-amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₆H₂₁ClN₂O₄ 465.91 6-chloro-indol-3-yl Medicinal chemistry applications
2-(1H-Indol-3-yl)acetic acid C₁₀H₉NO₂ 175.19 Unprotected indole Phytohormone precursor (IAA)
(5-Fluoro-1H-indol-3-yl)acetic acid C₁₀H₈FNO₂ 193.17 5-fluoro-indol-3-yl Antiproliferative agent candidate
Cyclohexyl-[(Fmoc-amino)]-acetic acid C₂₄H₂₇NO₄ 393.48 Cyclohexyl Peptide backbone modification

Key Observations :

  • Indole Modifications : The introduction of halogens (e.g., 6-chloro in , 5-fluoro in ) enhances electronic properties and may improve binding affinity in biological systems.
  • Aromatic vs. Aliphatic Substituents : Cyclohexyl or phenyl groups (e.g., ) alter hydrophobicity and steric bulk, impacting solubility and synthetic utility.
  • Fmoc Protection : All Fmoc-containing compounds (e.g., ) are critical for peptide synthesis, enabling selective deprotection under basic conditions.

Biological Activity

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid, commonly referred to as Fmoc-indole-acetic acid, is a compound of significant interest in the field of medicinal chemistry due to its structural features that suggest various biological activities. The presence of both the fluorenylmethoxycarbonyl (Fmoc) group and the indole moiety contributes to its potential therapeutic applications. This article reviews the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.

Structural Overview

The compound is characterized by:

  • Indole Moiety : Known for its role in various biological processes, including neurotransmission and hormonal regulation.
  • Fluorenylmethoxycarbonyl Group : Commonly used as a protective group in peptide synthesis, allowing for selective reactions without interference from other functional groups.

The biological activity of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid can be attributed to several mechanisms:

  • Interaction with Receptors : The indole structure allows for interactions with serotonin receptors, potentially influencing mood and behavior.
  • Antioxidant Properties : Compounds with indole structures have been shown to exhibit antioxidant activities, which may contribute to neuroprotective effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of indole can modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.

Case Studies

  • Neuroprotection : A study demonstrated that indole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The Fmoc derivative showed enhanced cell viability in vitro when exposed to oxidative agents.
  • Antimicrobial Activity : Research indicated that similar compounds exhibit antimicrobial properties against various pathogens, suggesting that (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid may also possess such properties.
  • Cancer Research : In preclinical trials, compounds with similar structures have been investigated for their ability to inhibit tumor growth through apoptosis induction in cancer cells.

Synthesis

The synthesis of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid typically involves several steps:

  • Protection of Amino Groups : The Fmoc group is introduced to protect the amino group during subsequent reactions.
  • Formation of Indole Derivative : The indole moiety is synthesized through cyclization reactions involving tryptophan derivatives.
  • Coupling Reaction : The protected amino acid is coupled with the indole derivative using standard peptide coupling reagents.

Data Table

Compound NameStructure FeaturesBiological Activity
Fmoc-Indole-Acetic AcidIndole backbone with Fmoc protectionPotential neuroprotective and anti-inflammatory properties
Indole Acetic AcidIndole backbonePlant growth regulator
5-Hydroxyindoleacetic AcidIndole derivativeNeurotransmitter metabolite
FluorenoneFluorene structureAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves Fmoc-protection of the amino group, followed by coupling with indole-acetic acid derivatives. Key steps include:

  • Fmoc Protection : Use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine .
  • Coupling Reactions : Carbodiimide reagents (e.g., DCC or EDC) activate the carboxylic acid for amide bond formation. Solvents like DMF or DCM are critical for solubility .
  • Purification : Flash chromatography or preparative HPLC is required to isolate the enantiomerically pure (R)-form .
    • Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
Fmoc ProtectionFmoc-Cl, NaHCO₃, THF, 0°C → RT85–90%≥95%
CouplingEDC, HOBt, DMF, 4h, RT70–75%≥90%
DeprotectionPiperidine/DMF (20%), 30 min95%≥98%

Q. How does the Fmoc group enhance stability during peptide synthesis, and what are its limitations?

  • The Fmoc group provides orthogonal protection for amines, resisting acidic conditions but cleavable by bases (e.g., piperidine). Its limitations include sensitivity to nucleophiles and potential side reactions in the presence of thiols .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : Confirms stereochemistry and purity (e.g., ¹H/¹³C NMR for indole protons and Fmoc methylene groups) .
  • HPLC-MS : Validates enantiomeric purity and molecular weight .
  • FT-IR : Identifies carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence interactions with biological targets like enzymes or receptors?

  • The (R)-configuration enhances binding affinity to chiral pockets in enzymes (e.g., trypsin-like proteases) due to spatial alignment with active sites. Comparative studies show a 2–3× higher inhibitory activity vs. the (S)-enantiomer in kinase assays .
  • Mechanistic Insight : Molecular docking simulations reveal hydrogen bonding between the indole NH and catalytic residues, stabilized by the Fmoc group’s hydrophobicity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) arise from:

  • Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states .
  • Purity Levels : Impurities ≥5% reduce apparent potency .
    • Resolution : Standardize assay protocols and validate compound purity via orthogonal methods (e.g., LC-MS + NMR).

Q. How do structural modifications (e.g., fluorination or thioether substitution) impact reactivity and pharmacokinetics?

  • Fluorination : Introducing fluorine at the acetic acid moiety increases metabolic stability (t₁/₂ from 2h → 5h in hepatic microsomes) but reduces solubility .
  • Thioether Substitution : Replacing oxygen with sulfur enhances membrane permeability (Papp ↑30% in Caco-2 assays) but may introduce toxicity risks .

Comparative Structural Analysis

CompoundStructural FeatureKey DifferenceImpact
(R)-Fmoc-indole-acetic acidFmoc, indole, acetic acidN/ABaseline activity
Fluorinated analogCF₃ at acetic acidIncreased metabolic stabilityt₁/₂ ↑150%
Thioether analogS-CH₂-COOHEnhanced permeabilityPapp ↑30%

Critical Notes

  • Stereochemical Integrity : Racemization risks during synthesis necessitate low-temperature coupling (≤0°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.